molecular formula C11H11F3O2 B13990278 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol

3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol

Cat. No.: B13990278
M. Wt: 232.20 g/mol
InChI Key: NSFFCNTTYQQJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenol ring

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-4-(trifluoromethyl)phenol is unique due to the combination of both the cyclopropylmethoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-4-(trifluoromethyl)phenol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-4-3-8(15)5-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2

InChI Key

NSFFCNTTYQQJJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)C(F)(F)F

Origin of Product

United States

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